

# methyl guanidine sulfate MSDS safety data sheet

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## Compound of Interest

Compound Name: *Methyl guanidine sulfate*

CAS No.: 202401-10-3

Cat. No.: B6355491

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An in-depth technical analysis and safety guide for Methylguanidine Sulfate (N-methylguanidine sulfate), designed for researchers, toxicologists, and drug development professionals.

## Executive Summary

Methylguanidine sulfate is an organic compound characterized by a guanidine core with a methyl substitution, stabilized as a sulfate salt. In laboratory settings, it serves as a highly water-soluble precursor for biochemical synthesis[1]. However, in clinical and toxicological research, methylguanidine (MG) is primarily recognized as a potent uremic neurotoxin. In patients with chronic kidney disease (CKD), the accumulation of MG drives severe neurological complications, including uremic encephalopathy[2]. This whitepaper synthesizes the chemical safety data (MSDS) with the underlying pathophysiological mechanisms, providing a field-proven framework for safely handling and experimentally utilizing this compound.

## Chemical Identification & Physical Properties

The sulfate salt formulation is preferred in aqueous in vitro assays because the sulfate counterion enhances thermodynamic stability and aqueous solubility compared to the free base,

ensuring consistent dosing in cellular models.

Property	Specification
IUPAC Name	1-Methylguanidine Sulfate
CAS Number	598-12-9
Molecular Formula	$C_2H_7N_3 \cdot \frac{1}{2} H_2O_4S$ (Bis[methylguanidinium] sulphate)
Molecular Weight	~244.27 g/mol (2:1 ratio)
Physical State	White to almost white crystalline powder
Solubility	Highly soluble in water; insoluble in non-polar organics
Basicity	Strong base (due to resonance stabilization of the protonated guanidinium ion)

## Hazard Identification & Toxicological Profile (MSDS Core)

As a Senior Application Scientist, it is critical to understand that the hazards associated with methylguanidine sulfate are not merely corrosive or reactive, but deeply tied to its biological activity as a metabolic disruptor.

GHS Classification & Hazard Statements:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.

Causality of Toxicity: The acute toxicity of MG stems from its ability to cross cell membranes and the blood-brain barrier (BBB). Once intracellular, its strong basicity and structural mimicry

of endogenous amino acids allow it to competitively inhibit critical enzymatic pathways, leading to rapid metabolic disruption[3].

Precautionary Handling (Self-Validating Safety System):

- P261 & P271: Avoid breathing dust; use only in a well-ventilated area or fume hood. Rationale: Aerosolized crystalline dust can rapidly dissolve in the respiratory mucosa, leading to systemic absorption.
- P302 + P352: IF ON SKIN: Wash with plenty of water. Rationale: The high water solubility of the sulfate salt means rapid flushing is highly effective at preventing dermal absorption.

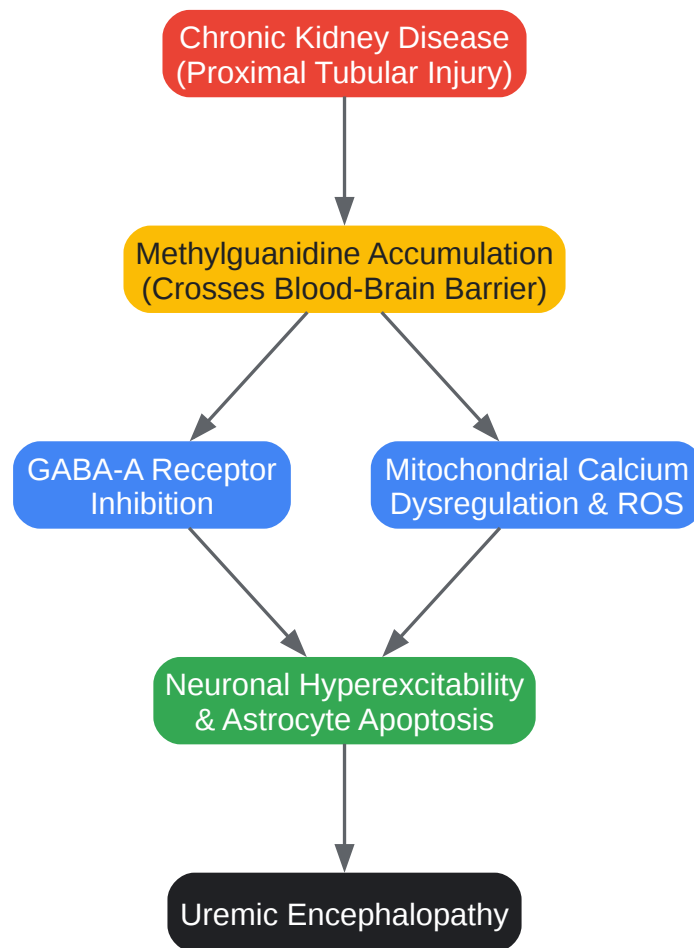
## Mechanistic Toxicology: The Uremic Toxin Pathway

To utilize methylguanidine sulfate in disease modeling, one must understand its endogenous origin and pathological targets.

In healthy individuals, MG is excreted by the kidneys. In CKD, proximal tubular injury and localized oxidative stress drastically upregulate the systemic production of MG[4]. MG then crosses the BBB, accumulating in the brain at concentrations up to 10-fold higher than in healthy controls[5].

Neurotoxic Mechanisms:

- Receptor Interference: MG acts as an experimental convulsant by inhibiting gamma-aminobutyric acid (GABA) type A receptors and inhibiting glutamate decarboxylase (the enzyme synthesizing GABA)[2][3]. This creates a severe imbalance between excitatory and inhibitory neurotransmission.
- Astrocyte Apoptosis: MG alters mitochondrial calcium homeostasis in glial cells. It acts synergistically with endogenous reactive oxygen species (ROS) like H<sub>2</sub>O<sub>2</sub>, significantly upregulating Bax expression and activating Caspase-3 and PARP, leading to astrocyte apoptosis[5].



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Pathophysiological mechanism of Methylguanidine-induced uremic encephalopathy.

## Experimental Protocols: In Vitro Neurotoxicity Assay

When researching uremic toxins, establishing a self-validating experimental loop is paramount to ensure that observed cell death is specifically driven by MG-induced oxidative stress, rather than osmotic shock or baseline buffer toxicity.

Objective: Quantify methylguanidine-induced oxidative stress and apoptosis in C6 astrocyte cell lines.

Step-by-Step Methodology:

- Reagent Preparation:
  - Weigh 24.4 mg of Methylguanidine Sulfate (to account for the 2:1 stoichiometry).
  - Dissolve in 10 mL of sterile, phenol-red-free DMEM to create a 10 mM stock solution.  
Causality: Phenol red can interfere with fluorescent ROS assays (like DCFDA); using the highly soluble sulfate salt prevents the need for cytotoxic solvents like DMSO.
  - Filter sterilize using a 0.22  $\mu\text{m}$  PES syringe filter.
- Cell Culture & Seeding:
  - Seed C6 astrocyte cells in a 96-well black, clear-bottom plate at  $1 \times 10^4$  cells/well. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Treatment & Self-Validating Controls:
  - Experimental: Treat cells with a dose-response gradient of MG (100  $\mu\text{M}$  to 5 mM).
  - Validation Control: Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, 1 hour prior to MG exposure. Causality: If MG toxicity is strictly ROS-mediated, NAC pretreatment will rescue cell viability, validating the specific mechanistic pathway.
- Assay Execution (ROS & Caspase-3):
  - After 24 hours of MG exposure, add 10  $\mu\text{M}$  DCFDA to measure intracellular ROS via microplate reader (Ex/Em: 485/535 nm).
  - Lyse cells and quantify apoptosis using a fluorometric Caspase-3 assay kit (cleavage of Ac-DEVD-AMC).



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In vitro experimental workflow for assessing Methylguanidine neurotoxicity.

## Conclusion

Methylguanidine sulfate is a compound of high dual significance. While it is a standard building block in organic synthesis, its identity as a uremic toxin demands rigorous handling protocols. By understanding its mechanism of action—specifically its disruption of GABAergic signaling and mitochondrial integrity—researchers can safely and effectively utilize this compound to model chronic kidney disease-associated neurological decline.

## References

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